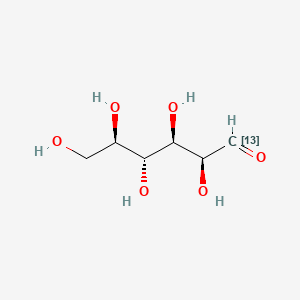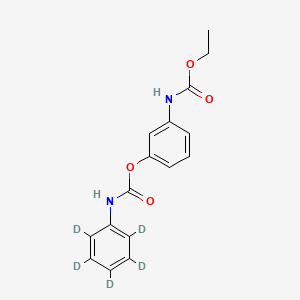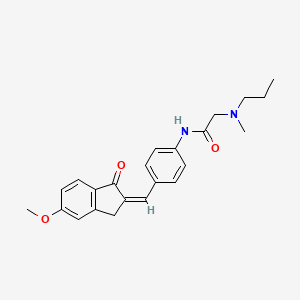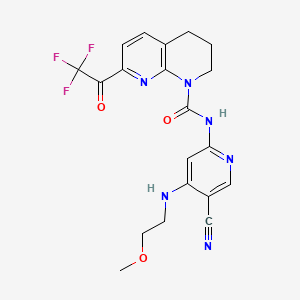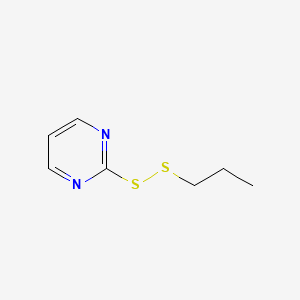
Antifungal agent 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal Agent 37 is a promising compound in the field of antifungal therapy. It has shown significant efficacy against a variety of fungal pathogens, including those resistant to conventional antifungal drugs. This compound is particularly noted for its broad-spectrum activity and potential to combat drug-resistant strains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 37 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the production rate while minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal Agent 37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups in this compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in modified analogs with altered functional groups.
Applications De Recherche Scientifique
Antifungal Agent 37 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new derivatives with enhanced activity.
Biology: Investigated for its effects on fungal cell biology, including cell wall integrity and membrane permeability.
Medicine: Explored as a potential treatment for fungal infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various settings.
Mécanisme D'action
The mechanism of action of Antifungal Agent 37 involves multiple pathways:
Cell Wall Disruption: The compound interferes with the synthesis of key components of the fungal cell wall, leading to structural instability and cell lysis.
Membrane Permeabilization: It increases the permeability of the fungal cell membrane, causing leakage of essential cellular contents.
Oxidative Stress Induction: this compound induces oxidative stress within fungal cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Comparaison Avec Des Composés Similaires
Azoles: Inhibit ergosterol synthesis, a key component of the fungal cell membrane.
Polyenes: Bind to ergosterol, disrupting the cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, affecting cell wall integrity.
Uniqueness of Antifungal Agent 37: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some other antifungal agents, it targets multiple pathways within the fungal cell, reducing the likelihood of resistance development.
Propriétés
Formule moléculaire |
C7H10N2S2 |
|---|---|
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-(propyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C7H10N2S2/c1-2-6-10-11-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
Clé InChI |
AKRNPRSONYURMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCSSC1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


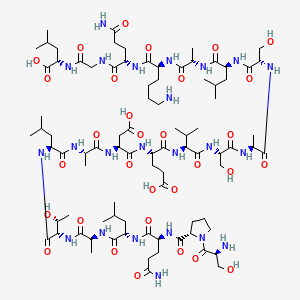
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
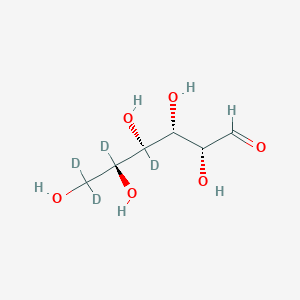


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)


